1-(5-溴-2-氟苯基)丙醇

描述

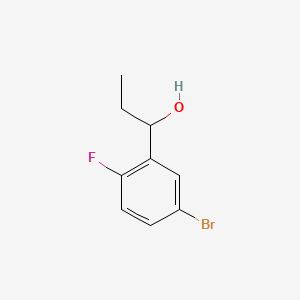

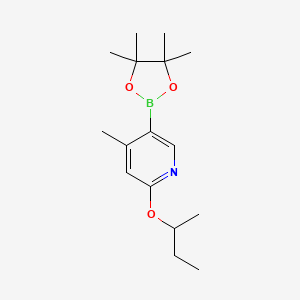

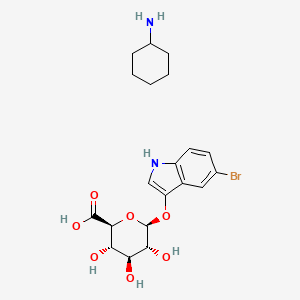

1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the formula C9H10BrFO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-fluorophenyl)propan-1-ol consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a propan-1-ol group .科学研究应用

有机化学中的合成和应用

1-(5-溴-2-氟苯基)丙醇在现有文献中没有直接提及;然而,具有类似溴-氟-芳基结构的化合物已被研究用于有机化学的合成和应用。例如,2-氟-4-溴联苯的实用合成,作为氟比洛芬制造的中间体,突显了溴-氟化合物在制药制造中的相关性。所述的合成方法解决了使用钯和有毒的苯硼酸所带来的挑战,提供了一个更实用的大规模生产方法。这种合成可以为在制药工业中处理和潜在应用1-(5-溴-2-氟苯基)丙醇提供见解,展示了溴-氟化合物在药物化学中的更广泛相关性 (Qiu et al., 2009)。

抗真菌和抗癌应用

氟化合物在治疗各种疾病,包括癌症和真菌感染方面具有重要应用。例如,氟胞嘧啶,一种合成的抗真菌化合物,展示了氟化分子在医疗治疗中的实用性。虽然与1-(5-溴-2-氟苯基)丙醇没有直接关联,但氟胞嘧啶转化为5-氟尿嘧啶在真菌细胞内,并随后抑制RNA和DNA合成,突显了氟化合物在治疗中的潜力。这表明了对1-(5-溴-2-氟苯基)丙醇的抗微生物和抗癌性能的研究可能性,利用氟化药物基团的生物活性 (Vermes et al., 2000)。

化疗中的氟化合物

氟化药物的开发和应用,例如5-氟尿嘧啶(5-FU)及其口服制剂(UFT,S-1,卡培他滨),用于癌症治疗进一步说明了氟在药物设计和药理学中的重要性。这些研究展示了5-FU的广泛抗肿瘤活性,其与其他抗癌药物的联合应用,以及口服制剂的开发以提高治疗效果和患者依从性。对氟化嘧啶及其对核酸结构和功能的影响的研究可能指导对类似化合物如1-(5-溴-2-氟苯基)丙醇的潜在抗癌应用的调查 (Miura et al., 2010)。

环境和毒理学研究

虽然没有涵盖1-(5-溴-2-氟苯基)丙醇的直接环境影响和毒理学,但对溴和氟化合物的环境存在和毒理学的更广泛关注是值得注意的。对相关物质,如2,4,6-三溴苯酚的环境浓度和毒理学的研究,突显了了解溴-氟化学品的环境命运、生物效应和潜在健康风险的重要性。这强调了对1-(5-溴-2-氟苯基)丙醇进行全面的环境和毒理学评估的必要性,考虑到其与环境相关的溴和氟化合物的结构相似性 (Koch & Sures, 2018)。

安全和危害

When handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only in well-ventilated areas and away from heat, sparks, open flames, and hot surfaces .

属性

IUPAC Name |

1-(5-bromo-2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMSCWQKJDTWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730661 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorophenyl)propan-1-ol | |

CAS RN |

1197943-64-8 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)

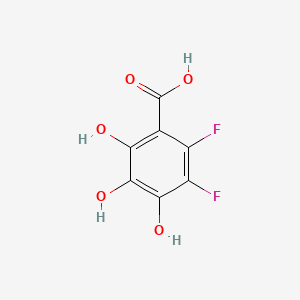

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)